An In-depth Technical Guide to 4-Methoxyphenylurea: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Methoxyphenylurea: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methoxyphenylurea, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental chemical structure, physicochemical properties, and established synthetic routes. Furthermore, this document will explore the compound's reactivity, spectroscopic signature, and its emerging applications within the field of drug development, all grounded in established scientific literature.
Molecular Structure and Chemical Identity
4-Methoxyphenylurea, also known as p-methoxyphenylurea, is an aromatic organic compound belonging to the urea family. Its structure is characterized by a central urea core (-NH-C(O)-NH-) substituted with a 4-methoxyphenyl group on one of the nitrogen atoms.
The IUPAC name for this compound is (4-methoxyphenyl)urea[1]. Its chemical structure can be visualized as a benzene ring where a methoxy group (-OCH₃) and a ureido group (-NHCONH₂) are attached at the para (1,4) positions.
dot graph "Chemical_Structure_of_4-Methoxyphenylurea" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];
// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; O2 [label="O"]; C8 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- O2; O2 -- C8; N1 -- C7; C7 -- O1 [style=double]; C7 -- N2;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2.5!"]; C7 [pos="0,4!"]; O1 [pos="-1,4.5!"]; N2 [pos="1,4.5!"]; O2 [pos="0,-2.5!"]; C8 [pos="0,-4!"];
// Aromatic ring representation (approximated with double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; } Caption: 2D Chemical Structure of 4-Methoxyphenylurea.
The presence of the electron-donating methoxy group and the hydrogen-bonding capabilities of the urea moiety are key determinants of its chemical behavior and biological activity.
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical properties of 4-Methoxyphenylurea is essential for its handling, formulation, and application in research.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| CAS Number | 1566-42-3 | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | Data not available in search results | |
| logP (octanol/water) | 0.887 | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [5] |
Toxicological Profile:
Based on aggregated GHS information, 4-Methoxyphenylurea is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1]. Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound to avoid skin and eye contact[5]. It is not classified as a known or suspected carcinogen by IARC[5].
Synthesis of 4-Methoxyphenylurea
The synthesis of substituted ureas is a well-established process in organic chemistry. A common and efficient method for the preparation of 4-Methoxyphenylurea involves the reaction of a primary amine with an isocyanate.
dot graph Synthesis_Workflow { rankdir=LR; bgcolor="#F1F3F4";
node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
p_anisidine [label="p-Anisidine\n(4-Methoxyaniline)"]; isocyanate_precursor [label="Isocyanate Precursor\n(e.g., Potassium Cyanate)"]; acid [label="Acidic Workup"]; product [label="4-Methoxyphenylurea", fillcolor="#EA4335", fontcolor="#FFFFFF"];
p_anisidine -> reaction [label="Reacts with"]; isocyanate_precursor -> reaction; reaction [label="Nucleophilic Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> intermediate [label="Forms Intermediate"]; intermediate [label="Intermediate Salt"]; intermediate -> acid; acid -> product [label="Yields"]; } Caption: Generalized workflow for the synthesis of 4-Methoxyphenylurea.
Experimental Protocol: Synthesis from p-Anisidine
This protocol is based on established methods for the synthesis of aryl ureas from primary amines.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Potassium cyanate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve p-anisidine in a suitable volume of water containing a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
Reaction with Cyanate: To the stirred solution, add a solution of potassium cyanate in water portion-wise. The reaction mixture is typically heated to facilitate the reaction.
-
Precipitation: Upon cooling, 4-Methoxyphenylurea will precipitate out of the solution.
-
Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.
The synthesis of the starting material, p-anisidine, can be achieved through the reduction of 4-nitroanisole[6]. 4-nitroanisole itself can be synthesized from benzene through a sequence of bromination, nitration, and nucleophilic substitution with a methoxide source[7].
Spectroscopic Characterization
The structural elucidation of 4-Methoxyphenylurea relies on a combination of spectroscopic techniques. While specific, detailed spectra were not available in the search results, the expected characteristics can be predicted based on its molecular structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons of the urea moiety. The aromatic protons on the phenyl ring will likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling. The methoxy protons will present as a sharp singlet at approximately δ 3.7-3.8 ppm. The NH and NH₂ protons of the urea group will appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(4-methoxyphenyl) urea, the methoxy protons appear as a singlet at 3.67 ppm, and the aromatic protons as multiplets between 6.76-6.87 ppm and 7.24-7.32 ppm[8].
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the urea group (typically in the range of δ 155-165 ppm), the aromatic carbons, and the methoxy carbon (around δ 55 ppm)[9][10][11]. The aromatic carbons will have distinct chemical shifts depending on their substitution pattern.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Methoxyphenylurea will exhibit characteristic absorption bands corresponding to its functional groups[12][13][14][15][16].
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the urea group.
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.
-
C-O Stretching: A characteristic band for the aryl-alkyl ether linkage of the methoxy group, typically around 1250 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound[17][18][19][20].
-
Molecular Ion Peak: The mass spectrum of 4-Methoxyphenylurea is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (166.18 g/mol )[1].
-
Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the urea moiety and the methoxy group, leading to characteristic fragment ions.
Applications in Drug Development
The urea functionality is a key pharmacophore in a multitude of clinically approved drugs and compounds under investigation[21]. Substituted phenylureas, in particular, have garnered significant attention in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets, thereby modulating their activity[21].
While specific biological activities for 4-Methoxyphenylurea were not extensively detailed in the provided search results, the broader class of substituted phenylurea derivatives has shown promise in several therapeutic areas:
-
Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy[22]. The urea moiety often plays a crucial role in binding to the active site of the enzyme.
-
Receptor Agonism and Antagonism: Substituted phenylureas have been explored as long-acting β2-adrenoreceptor agonists, which are important in the treatment of respiratory diseases like asthma[23].
-
Kinase Inhibition: The 1,3-diphenylurea scaffold is a component of several kinase inhibitors, targeting enzymes like c-MET and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis[24].
-
Anticancer and Antioxidant Activity: Novel derivatives incorporating the (4-methoxyphenyl)amino moiety have demonstrated both antioxidant and anticancer activities against various cell lines[25]. Certain N-(4-methoxy-phenyl) derivatives have also been identified as potent cytotoxic antitubulin agents[26].
The presence of the 4-methoxyphenyl group in 4-Methoxyphenylurea can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design. The methoxy group can be a site for metabolic transformation, which can either lead to activation or deactivation of the compound.
Conclusion
4-Methoxyphenylurea is a compound with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is straightforward, relying on established organic chemistry principles. The true potential of this molecule, however, lies in its application as a scaffold or building block in the design and discovery of novel therapeutic agents. The versatility of the substituted phenylurea motif, combined with the electronic and steric properties imparted by the 4-methoxy group, makes 4-Methoxyphenylurea a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines. Further investigation into its specific biological targets and mechanisms of action will undoubtedly open up new avenues for its application in drug development.
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